
6-(Cyclopropylmethyl)-8-bromoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopropylmethyl)-8-bromoquinoline is a useful research compound. Its molecular formula is C13H12BrN and its molecular weight is 262.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Quinoline derivatives, including 6-(Cyclopropylmethyl)-8-bromoquinoline, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. COX-2 inhibitors are significant in treating various inflammatory diseases such as arthritis and autoimmune disorders. A patent describes how quinoline derivatives can provide analgesic effects with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
1.2 Antimicrobial Activity
Research indicates that quinoline derivatives exhibit promising antimicrobial properties. For instance, studies have shown that certain quinolines demonstrate effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific substituents on the quinoline structure, such as the cyclopropylmethyl group in this compound, may enhance its antimicrobial efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves bromination reactions of 8-substituted quinolines. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .
Table 1: Synthesis Overview
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Bromination | Acetic acid, room temp | 85 |
2 | Cyclopropylmethylation | Base-catalyzed reaction | 90 |
Case Studies
3.1 Anti-inflammatory Efficacy
A study highlighted the use of quinoline derivatives in a clinical setting for treating rheumatoid arthritis. Patients receiving treatment with COX-2 inhibitors showed significant improvement in pain management without the common side effects associated with traditional NSAIDs .
3.2 Antimicrobial Effectiveness
In a laboratory setting, a series of quinoline derivatives were tested against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited substantial antimicrobial activity, particularly against Gram-negative bacteria .
Table 2: Antimicrobial Activity Results
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Mycobacterium smegmatis | 16 |
Similar Quinoline Derivative | Pseudomonas aeruginosa | 19 |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the 8-position undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight :
The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution (SNAr) at the 8-position. Steric effects from the cyclopropylmethyl group at the 6-position slow reaction kinetics but enhance selectivity for para-substituted products .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions:
Suzuki–Miyaura Coupling
Key Findings :
-
Nickel catalysts outperform palladium in reactions with electron-deficient boronic acids .
-
The cyclopropylmethyl group does not interfere with catalytic cycles but may stabilize intermediates via hyperconjugation .
Negishi Coupling
Organozinc Reagent | Catalyst | Product | Yield |
---|---|---|---|
Me₂Zn | Ni(COD)₂, dtbpy | 8-Methylquinoline derivative | 74% |
PhZnCl | NiBr₂·DME, 4,4’-diBuBipy | 8-Phenylquinoline derivative | 63% |
Oxidation of Cyclopropylmethyl Group
Reduction of Bromine
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄, THF | Reflux, 8 h | 8-Hydroquinoline derivative | 58% |
H₂ (Pd/C, EtOAc) | 1 atm, RT, 24 h | Dehalogenated quinoline | 41% |
Radical-Mediated Reactions
The compound participates in radical pathways under reductive conditions:
Notable Observation :
Radical intermediates derived from 6-(cyclopropylmethyl)-8-bromoquinoline exhibit unusual stability due to conjugation with the quinoline π-system, enabling controlled functionalization .
Comparative Reactivity Table
Reaction Type | Rate (Relative to 8-Bromoquinoline) | Activation Energy (kJ/mol) | Primary Side Reaction |
---|---|---|---|
Suzuki coupling | 1.2× faster | 85 ± 3 | Homocoupling of boronic acid |
SNAr with amines | 0.7× slower | 92 ± 5 | Dehydrohalogenation |
Radical alkylation | 3.5× faster | 68 ± 2 | Over-reduction to hydroquinoline |
Unique Reactivity Features
-
Cyclopropylmethyl Group Effects :
-
Bromine Reactivity :
Eigenschaften
Molekularformel |
C13H12BrN |
---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
8-bromo-6-(cyclopropylmethyl)quinoline |
InChI |
InChI=1S/C13H12BrN/c14-12-8-10(6-9-3-4-9)7-11-2-1-5-15-13(11)12/h1-2,5,7-9H,3-4,6H2 |
InChI-Schlüssel |
HCTUGIHEHQRFOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC(=C3C(=C2)C=CC=N3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.